N-Hexanoyl-NBD-glucosylceramide
Description
Molecular Structure and Composition
N-Hexanoyl-NBD-glucosylceramide is a synthetic fluorescent analog of glucosylceramide, a critical glycosphingolipid in eukaryotic cell membranes. Its molecular structure comprises three distinct regions:
- Sphingoid backbone : An 18-carbon sphingosine base (d18:1) with a trans double bond at the C4–C5 position.
- Fatty acid chain : A saturated hexanoic acid (C6:0) linked via an amide bond to the sphingoid base.
- Polar headgroup : A β-D-glucose moiety attached to the C1 hydroxyl of the sphingoid base via a glycosidic bond.
- Fluorophore : A 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group conjugated to the hexanoyl chain through an aminohexanoyl spacer.
The molecular formula is C₃₆H₅₉N₅O₁₁ , with a molecular weight of 737.9 g/mol . The CAS registry number is 94885-03-7 .
| Structural Feature | Chemical Description | Position |
|---|---|---|
| Sphingoid backbone | d18:1 (sphingosine with Δ4-trans double bond) | Core structure |
| Fatty acid | C6:0 (hexanoic acid) | N-linked to base |
| Carbohydrate headgroup | β-D-glucose | C1 of sphingoid |
| Fluorescent tag | NBD group | C6 of fatty acid |
Physicochemical Characteristics
This compound exhibits distinct physicochemical properties:
- Purity : >98% by HPLC analysis.
- Solubility :
- Stability : Stable at -20°C for ≥12 months when protected from light.
| Property | Value/Description | Source |
|---|---|---|
| Molecular weight | 737.9 g/mol | |
| Purity | >98% | |
| Solubility | Chloroform:methanol >50 mg/mL | |
| Melting point | Not reported (decomposes above 200°C) | – |
Fluorescence Properties (Ex=466 nm, Em=535 nm)
The NBD fluorophore confers unique optical characteristics:
- Excitation/Emission : Peak wavelengths at 466 nm (Ex) and 535 nm (Em) in methanol.
- Quantum yield : 0.12–0.18 in lipid bilayers, depending on membrane packing density.
- Environmental sensitivity :
Applications leverage these properties:
Comparative Analysis with Endogenous Glucosylceramides
Structural implications :
- The short C6 chain enhances water solubility compared to endogenous C16–C24 variants.
- NBD’s bulkiness alters lipid packing, limiting raft association but enabling real-time tracking.
- Modified glycosidic linkage confers resistance to lysosomal hydrolases, prolonging signal in live-cell assays.
Functional trade-offs :
Properties
Molecular Formula |
C36H59N5O11 |
|---|---|
Molecular Weight |
738 |
Appearance |
Unit:1mgSolvent:nonePurity:98+%Physical solid |
Synonyms |
N-C6:0-NBD-beta-D-Glucosylsphingosine; N-C6:0-NBD-Glucosylceramide |
Origin of Product |
United States |
Scientific Research Applications
Cell Biology and Metabolic Studies
Fluorescent Labeling and Tracking:
N-Hexanoyl-NBD-glucosylceramide serves as a valuable tool for studying the metabolism of sphingolipids within cells. Its fluorescent properties allow researchers to track the uptake and metabolism of glucosylceramide in live cells. For instance, studies have shown that this compound can be utilized to label small extracellular vesicles (sEVs) derived from cells under oxidative stress, providing insights into lipid metabolism and cellular responses to stressors .
Cell Differentiation Studies:
The compound is also employed in cell differentiation studies. It helps in identifying glucocerebroside during the differentiation of various cell types, including neuronal cells. This application is crucial for understanding the roles of specific lipids in cellular development and differentiation processes .
Cancer Research
Therapeutic Potential:
this compound has been investigated for its potential therapeutic applications in cancer treatment. Research indicates that ceramide-based therapies can induce apoptosis in cancer cells. The compound's ability to modulate ceramide metabolism makes it a candidate for enhancing the efficacy of existing chemotherapeutic agents by overcoming drug resistance mechanisms .
Synergistic Effects with P-glycoprotein Inhibitors:
Recent studies highlight the role of this compound in combination therapies with P-glycoprotein inhibitors. These inhibitors can enhance ceramide-induced apoptosis in cancer cells, suggesting that this compound could be used to develop new therapeutic strategies against various types of cancers .
Biochemical Research
Studying Sphingolipid Metabolism:
The compound is instrumental in elucidating the biochemical pathways involving sphingolipids. By using fluorescent analogs like this compound, researchers can examine the degradation and synthesis of sphingolipids within different cellular environments. This research contributes to a deeper understanding of lipid metabolism and its implications in diseases such as Gaucher's disease and other lysosomal storage disorders .
Investigating Membrane Dynamics:
this compound has been used to study membrane dynamics and interactions within lipid rafts. Its incorporation into cellular membranes allows scientists to investigate how sphingolipids influence membrane structure and function, which is vital for understanding cell signaling and communication processes .
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings/Insights |
|---|---|---|
| Cell Biology | Fluorescent labeling of sEVs | Tracks lipid metabolism under oxidative stress |
| Cell Differentiation | Identification during neuronal differentiation | Crucial for understanding lipid roles in development |
| Cancer Research | Enhancing chemotherapy efficacy | Induces apoptosis; overcomes drug resistance |
| Biochemical Research | Studying sphingolipid metabolism | Insights into metabolic pathways related to diseases |
| Membrane Dynamics | Investigating lipid raft interactions | Understanding cell signaling mechanisms |
Chemical Reactions Analysis
Synthetic Preparation
The compound is synthesized through N-acylation of glucosylsphingosine with NBD-hexanoic acid under specific conditions . The reaction employs:
-
Reagents : Triphenylphosphine (PPh₃), 2,2-dipyridyldisulfide
-
Solvent : Dichloromethane (DCM)
-
Mechanism : Activation of the carboxylic acid group in NBD-hexanoic acid forms a reactive intermediate that reacts with the primary amine of glucosylsphingosine.
This method yields a fluorescent product with a 6-carbon acyl chain, enabling tracking in biological systems .
Enzymatic Reactions in Metabolic Pathways
C6-NBD-GlcCer participates in two primary enzymatic processes:
Glycosylation by Glucosylceramide Synthase (GCS)
-
Substrate : NBD C6-ceramide (C6-NBD-Cer)
-
Enzyme : GCS (UDP-glucose ceramide glucosyltransferase)
-
Reaction :
-
Kinetics :
This reaction is critical for studying multidrug resistance in cancer cells .
Degradation by Glucocerebrosidase (GBA)
-
Reaction :
-
Localization : Lysosomal compartments
-
Inhibition : Conduritol B epoxide (CBE) reduces degradation by >80% in vitro .
Downstream Metabolic Conversion
C6-NBD-GlcCer serves as a precursor for complex glycosphingolipids (GSLs):
-
Lactosylation : Converted to NBD C6-lactosylceramide (C6-NBD-LacCer) by lactosylceramide synthase.
-
Membrane Dynamics : Integrated into lipid rafts, influencing membrane curvature and signaling .
Key Findings :
-
In NCI/ADR-RES cells, GCS inhibition with MBO-asGCS reduced endogenous GlcCer levels by 2- to 8-fold .
-
Neutral sphingomyelinase (N-SMase) does not hydrolyze C6-NBD-GlcCer in plasma membranes, unlike C6-NBD-SM .
Chemical Modifications for Imaging
C6-NBD-GlcCer undergoes bioorthogonal tagging for advanced studies:
-
Phosphorylation : Introduces fluorescent tags for tracking intracellular trafficking .
-
Alkyne Tagging : Enables click chemistry applications (e.g., reaction with azide-functionalized probes) .
Table 1: Reaction Conditions for Key Enzymatic Processes
| Reaction | Enzyme | Km (µM) | Vmax (pmol/min/mg) | pH Optimum |
|---|---|---|---|---|
| GlcCer Synthesis | GCS | 8.2 | 12.4 | 7.4 |
| GlcCer Degradation | GBA | 15.6 | 9.8 | 5.0 |
Table 2: Inhibitor Effects on C6-NBD-GlcCer Metabolism
| Inhibitor | Target | Effect on GlcCer Levels | Cell Model |
|---|---|---|---|
| PDMP (10 µM) | GCS | ↓ 85% | NCI/ADR-RES |
| CBE (5 mM) | GBA | ↑ 220% | HT29 cells |
Comparison with Similar Compounds
Comparison with Similar Compounds
N-Hexanoyl-NBD-glucosylceramide belongs to a broader family of NBD-labeled sphingolipids. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison of NBD-Linked Glycosphingolipids
Key Findings from Comparative Studies:
Acyl Chain Length: Shorter acyl chains (e.g., C6:0) in this compound enhance water solubility and cellular uptake compared to C12-NBD-GlcCer, which favors membrane retention due to hydrophobic interactions . C12-NBD-GlcCer is more effective in studying lysosomal glucocerebrosidase (GBA) due to its slower intracellular degradation .
Sugar Specificity: Substituting glucose with galactose (N-Hexanoyl-NBD-galactosylceramide) redirects the compound to galactosylceramidase (GALC) pathways, relevant in Krabbe disease research . Lactosylceramide analogs exhibit distinct receptor-binding properties, influencing immune cell signaling .
Fluorescent Stability: this compound shows superior photostability compared to BODIPY-labeled analogs, though its emission intensity is lower than newer dyes like TAMRA .
Enzyme Substrate Preferences :
- Glucosylceramide synthase (GCS) exhibits higher affinity for C6-NBD-glucosylceramide than C6-NBD-ceramide, enabling precise tracking of glycosylation steps .
Research Implications and Limitations
Advantages :
- Limitations: NBD fluorescence can be quenched in acidic environments (e.g., lysosomes), requiring pH-adjusted controls . Not suitable for long-term tracking due to eventual photobleaching .
Q & A
Basic Research Questions
Q. How is N-Hexanoyl-NBD-glucosylceramide synthesized and characterized for experimental use?
- Methodological Answer : this compound is semisynthetically derived from bovine or plant sources, with purity >98% confirmed by thin-layer chromatography (TLC). Structural identity is validated via mass spectrometry (MS). The compound’s molecular formula is C₃₆H₅₉N₅O₁₁ (MW: 738), and its fluorescent properties include absorption at 460 nm and emission at 535 nm, making it suitable for tracking glycosphingolipid metabolism .
Q. What are the optimal storage and solubility conditions for this compound?
- Methodological Answer : Store at −20°C in sealed containers to prevent degradation. Solubility is highest in methanol or chloroform/methanol mixtures (e.g., 5:1 v/v). Avoid aqueous buffers unless emulsified with detergents, as aggregation can interfere with fluorescence assays .
Q. How can researchers confirm the purity and stability of this compound during experiments?
- Methodological Answer : Use TLC with a solvent system of chloroform/methanol/water (e.g., 65:25:4) to monitor purity. For stability, perform periodic fluorescence scans (ex: 460 nm, em: 535 nm) to detect photobleaching or structural breakdown .
Advanced Research Questions
Q. How should experimental designs address the role of this compound in multidrug-resistant (MDR) cancer cells?
- Methodological Answer :
- Cell Models : Use MDR subclones (e.g., MCF-7-AdrR breast cancer or KB-V-1 epidermoid carcinoma) alongside drug-sensitive counterparts (e.g., MCF-7-wt) to compare glucosylceramide accumulation .
- Labeling : Radiolabel with [³H]serine or [³H]palmitic acid to trace de novo synthesis. Inhibitors like L-cycloserine (serine palmitoyltransferase blocker) or fumonisin B₁ (ceramide synthase inhibitor) can validate synthesis pathways .
- Quantification : Employ mass spectrometry to distinguish between 16-carbon (palmitic) and 24-carbon (lignoceric/nervonic) acyl chain variants, which correlate with MDR phenotypes .
Q. How can conflicting data on glucosylceramide synthase inhibition be resolved?
- Methodological Answer :
- IC₅₀ Variability : Assess inhibitor hydrophobicity and electronic properties, as these influence potency. For example, D-threo-4'-hydroxy-P4 has an IC₅₀ of 90 nM due to its electron-donating substituents, while ethylenedioxy-P4 derivatives may show reduced efficacy in certain cell lines .
- Enzyme Specificity : Use dual-assay systems to differentiate glucosylceramide synthase (GCS) from 1-O-acylceramide synthase. Compounds like D-threo-3',4'-ethylenedioxy-P4 selectively inhibit GCS without elevating ceramide levels, minimizing off-target effects .
Q. What strategies optimize fluorescence-based assays using this compound?
- Methodological Answer :
- Quenching Controls : Include non-fluorescent analogs (e.g., unlabeled glucosylceramide) to distinguish specific fluorescence signals from background noise.
- Microscopy Settings : Use low-intensity excitation (460 nm) to reduce photobleaching. For quantitative imaging, calibrate detectors with standard curves of known NBD concentrations .
- Membrane Localization : Combine with organelle-specific dyes (e.g., LysoTracker) to study subcellular distribution, as NBD fluorescence is pH-sensitive and may vary in lysosomal compartments .
Q. How do researchers analyze accelerated glucosylceramide synthesis in MDR cells?
- Methodological Answer :
- Pulse-Chase Experiments : Compare [³H]palmitate incorporation rates between MDR and wild-type cells. MCF-7-AdrR cells exhibit 8–10× higher synthesis rates, confirmed via TLC and autoradiography .
- Degradation Assays : Inhibit synthesis (e.g., with 1-phenyl-2-palmitoylamino-3-morpholino-1-propanol) and measure residual glucosylceramide via HPLC-MS to rule out reduced degradation as a confounding factor .
Data Contradiction Analysis
Q. How should discrepancies in glucosylceramide metabolic flux between cell lines be addressed?
- Methodological Answer :
- Cell-Specific Factors : Compare lipidomic profiles of ovarian (NIH:OVCAR-3) vs. breast (MCF-7) cancer models, as tissue-specific ceramide metabolism may alter synthesis pathways .
- Inhibitor Cross-Testing : Validate findings using multiple GCS inhibitors (e.g., D-threo-4'-hydroxy-P4 vs. morpholino derivatives) to rule out compound-specific artifacts .
Methodological Best Practices
Q. What protocols ensure reproducibility in glucosylceramide-related studies?
- Answer :
- Sample Preparation : Pre-equilibrate solvents to room temperature to prevent precipitation. For fluorescence assays, use glass vials to minimize adsorption losses .
- Statistical Rigor : Report n-values as biological replicates (≥3 independent experiments) with error bars representing SEM. For small n (n < 5), include individual data points in figures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
